molecular formula C23H19N3O5 B6048966 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B6048966
M. Wt: 417.4 g/mol
InChI Key: VYOKWXVWCNINSV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BML-210 has been shown to inhibit the activity of several enzymes, including phospholipase A2 (PLA2), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been studied in a variety of in vitro and in vivo models, including models of arthritis, cancer, and neurodegenerative diseases.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide inhibits the activity of several enzymes, including PLA2, COX-2, and 5-LOX, which are involved in the production of inflammatory mediators. PLA2 is an enzyme that cleaves phospholipids to release arachidonic acid, which is then metabolized by COX-2 and 5-LOX to produce prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide reduces the production of these inflammatory mediators.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have anti-inflammatory effects in a variety of in vitro and in vivo models. It has been shown to reduce the production of prostaglandins and leukotrienes, as well as the expression of inflammatory cytokines. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have anti-cancer effects, including the inhibition of cancer cell proliferation and the induction of cancer cell apoptosis. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the induction of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide is that it has been extensively studied in a variety of in vitro and in vivo models, which makes it a useful tool for studying the role of inflammatory mediators in disease. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide is that it has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to investigate its potential as a tool for studying the role of inflammatory mediators in disease. Finally, future studies could investigate the potential for developing more potent and selective inhibitors of the enzymes targeted by N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide involves several steps, including the reaction of 2-amino-5-methylphenol with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoyl)-5-methylphenol, which is then reacted with sodium ethoxide to form N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenyl)acetamide. This compound is then reacted with 2-nitro-4-ethoxybenzoyl chloride to form N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide. The overall yield of the synthesis is around 45%.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-3-30-21-11-10-15(13-19(21)26(28)29)22(27)24-18-12-16(9-8-14(18)2)23-25-17-6-4-5-7-20(17)31-23/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKWXVWCNINSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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